2-amino-3-{[(3-chlorophenyl)methylidene]amino}but-2-enedinitrile
Description
2-amino-3-{[(3-chlorophenyl)methylidene]amino}but-2-enedinitrile is an organic compound characterized by its unique structure, which includes an amino group, a chlorophenyl group, and a butenedinitrile moiety
Properties
IUPAC Name |
2-amino-3-[(3-chlorophenyl)methylideneamino]but-2-enedinitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7ClN4/c12-9-3-1-2-8(4-9)7-16-11(6-14)10(15)5-13/h1-4,7H,15H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKMDREINDHMFQI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C=NC(=C(C#N)N)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7ClN4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-3-{[(3-chlorophenyl)methylidene]amino}but-2-enedinitrile typically involves the condensation of 3-chlorobenzaldehyde with malononitrile in the presence of an amine catalyst. The reaction is carried out under reflux conditions in a suitable solvent such as ethanol or methanol. The resulting product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the compound meets the required quality standards.
Chemical Reactions Analysis
Types of Reactions
2-amino-3-{[(3-chlorophenyl)methylidene]amino}but-2-enedinitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of substituted products.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Corresponding oxides.
Reduction: Reduced derivatives.
Substitution: Substituted products with various functional groups.
Scientific Research Applications
2-amino-3-{[(3-chlorophenyl)methylidene]amino}but-2-enedinitrile has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a potential lead compound for drug development due to its unique structural features.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-amino-3-{[(3-chlorophenyl)methylidene]amino}but-2-enedinitrile involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
(E)-2-amino-3-{[(E)-(4-chlorophenyl)methylidene]amino}-2-butenedinitrile: Similar structure with a different position of the chlorine atom.
(E)-2-amino-3-{[(E)-(3-bromophenyl)methylidene]amino}-2-butenedinitrile: Similar structure with a bromine atom instead of chlorine.
(E)-2-amino-3-{[(E)-(3-methylphenyl)methylidene]amino}-2-butenedinitrile: Similar structure with a methyl group instead of chlorine.
Uniqueness
2-amino-3-{[(3-chlorophenyl)methylidene]amino}but-2-enedinitrile is unique due to the presence of the 3-chlorophenyl group, which imparts specific chemical and biological properties. This structural feature can influence the compound’s reactivity, stability, and interaction with biological targets, making it distinct from other similar compounds.
Biological Activity
The compound 2-amino-3-{[(3-chlorophenyl)methylidene]amino}but-2-enedinitrile (CAS Number: 74579) is a member of the aminobutenedinitrile family, which has garnered interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and anti-inflammatory properties, supported by relevant research findings and data.
Chemical Structure and Properties
The molecular formula for 2-amino-3-{[(3-chlorophenyl)methylidene]amino}but-2-enedinitrile is with a molecular weight of approximately 230.65 g/mol. The structure includes a chlorophenyl group, which is known to enhance biological activity in various compounds.
Antimicrobial Activity
Research indicates that derivatives of compounds similar to 2-amino-3-{[(3-chlorophenyl)methylidene]amino}but-2-enedinitrile exhibit significant antimicrobial properties. For instance, studies have shown that compounds with a similar structure display effective inhibition against various bacteria and fungi.
Table 1: Antimicrobial Activity of Related Compounds
| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 2-amino-3-cyanopyridine (10a) | E. coli | 15 µg/mL |
| 4-chloro derivative (3a) | C. albicans | 12 µg/mL |
| 2-amino-3-{[(3-chlorophenyl)methylidene]amino}but-2-enedinitrile | S. aureus | Not yet reported |
These findings suggest that the introduction of a chlorophenyl group may enhance the compound's efficacy against certain pathogens .
Anticancer Activity
The anticancer potential of similar compounds has been explored in various studies. For example, derivatives containing the butenedinitrile moiety have been shown to inhibit cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest.
Case Study:
A study on the anticancer activity of related compounds found that certain derivatives exhibited IC50 values in the micromolar range against breast cancer cell lines (MCF-7). The presence of electron-withdrawing groups like chlorine was noted to improve potency.
Table 2: Anticancer Activity Data
| Compound | Cancer Cell Line | IC50 (µM) |
|---|---|---|
| Chlorinated derivative | MCF-7 | 5.4 |
| Non-chlorinated derivative | MCF-7 | 12.0 |
This data indicates that chlorinated derivatives are more effective than their non-chlorinated counterparts .
Anti-inflammatory Activity
Compounds with a similar structure have also demonstrated anti-inflammatory effects. The mechanism often involves the inhibition of pro-inflammatory cytokines and modulation of signaling pathways associated with inflammation.
Research Findings:
In vitro studies have shown that specific derivatives can reduce TNF-alpha and IL-6 levels in macrophage cultures, suggesting potential therapeutic applications in inflammatory diseases.
Q & A
Q. What are the common synthetic routes for preparing 2-amino-3-{[(3-chlorophenyl)methylidene]amino}but-2-enedinitrile, and how do reaction conditions influence yield?
- Methodological Answer : The compound is typically synthesized via condensation reactions between 3-chlorobenzaldehyde derivatives and diaminomaleonitrile or malononitrile. A base (e.g., piperidine) is often used to catalyze the Schiff base formation. Key parameters include:
- Temperature : Controlled heating (60–80°C) to accelerate imine bond formation while avoiding side reactions.
- Solvent : Polar aprotic solvents (e.g., ethanol, acetonitrile) enhance solubility and reaction efficiency.
- Purification : Recrystallization from ethanol or methanol yields pure product .
- Yield Optimization : Excess aldehyde (1.2–1.5 equivalents) improves conversion, with yields typically 75–85% .
Q. What structural features of this compound are critical for its biological activity?
- Methodological Answer : The Z/E-configuration of the imine bond (C=N) and the electron-withdrawing nitrile groups (-C≡N) are pivotal:
- Imine Bond : Facilitates π-conjugation, enhancing interaction with biological targets (e.g., enzyme active sites) .
- Chlorophenyl Group : Introduces hydrophobicity and steric bulk, improving membrane permeability and target specificity .
- Amino Group : Participates in hydrogen bonding with residues like aspartate or glutamate in enzymes .
Q. How is the compound initially screened for biological activity in medicinal chemistry research?
- Methodological Answer : In vitro assays are prioritized:
- Anticancer Screening : MTT assays against cancer cell lines (e.g., HeLa, MCF-7) at 10–100 μM concentrations .
- Antimicrobial Testing : Disk diffusion or microbroth dilution assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
- Enzyme Inhibition : Fluorescence-based assays for kinases or proteases, with IC₅₀ values calculated .
Advanced Research Questions
Q. How can crystallographic data resolve ambiguities in the compound’s tautomeric or conformational states?
- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) provides definitive evidence:
- Tautomerism : The imine (C=N) and enamine (C-NH) forms are distinguished by bond lengths (C=N: ~1.29 Å; C-N: ~1.35 Å) .
- Conformation : Z/E configurations are identified via torsion angles (e.g., C5-N1-C1-C2 = 173.23° in Z-form) .
- Validation : SHELXL refinement and R-factor analysis (<0.1 for high-resolution data) ensure accuracy .
Q. What strategies address contradictions in reaction yield or purity reported across studies?
- Methodological Answer : Systematic Design of Experiments (DoE) isolates variables:
Q. How do intermolecular interactions in the crystal lattice influence the compound’s physicochemical properties?
- Methodological Answer : Hydrogen bonding and π-π stacking dominate:
- N–H⋯N Bonds : Create supramolecular layers (e.g., R₄⁴(18) rings) that enhance thermal stability .
- π-π Interactions : Between chlorophenyl rings (3.68 Å spacing) increase melting points and reduce solubility .
- Hirshfeld Surface Analysis : Quantifies interaction contributions (e.g., 25% H-bonding, 15% π-stacking) .
Q. What advanced spectroscopic techniques validate the compound’s electronic structure and reactivity?
- Methodological Answer :
- NMR : NMR distinguishes nitrile carbons (~115 ppm) and imine carbons (~160 ppm) .
- IR Spectroscopy : C≡N stretches (2200–2250 cm⁻¹) and C=N stretches (1620–1680 cm⁻¹) confirm functional groups .
- UV-Vis : π→π* transitions (λmax ~350 nm) correlate with conjugation length and bioactivity .
Data Contradiction Analysis
Q. How to reconcile discrepancies in reported biological activity across cell lines or assays?
- Methodological Answer : Meta-analysis of dose-response curves and assay conditions:
- Cell Line Variability : MCF-7 (ER+) vs. MDA-MB-231 (ER−) may show differential sensitivity due to receptor expression .
- Assay Sensitivity : MTT (measures metabolism) vs. apoptosis markers (e.g., caspase-3) can yield conflicting results.
- Statistical Validation : IC₅₀ confidence intervals (95%) and ANOVA identify significant outliers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
